molecular formula C9H6BrNO B13968379 4-(5-Bromo-2-furanyl)pyridine CAS No. 55484-32-7

4-(5-Bromo-2-furanyl)pyridine

Cat. No.: B13968379
CAS No.: 55484-32-7
M. Wt: 224.05 g/mol
InChI Key: DFWGKXSKJRZIIX-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-furanyl)pyridine is an organic compound that features a pyridine ring substituted with a 5-bromo-2-furanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-furanyl)pyridine typically involves the bromination of 2-furanyl pyridine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-furanylboronic acid with 2-chloropyridine in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-furanyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki Cross-Coupling: Palladium catalyst, arylboronic acid, base (e.g., potassium carbonate), solvent (e.g., toluene), inert atmosphere.

    Heck Reaction: Palladium catalyst, alkene, base (e.g., triethylamine), solvent (e.g., DMF), inert atmosphere.

    Sonogashira Coupling: Palladium catalyst, copper co-catalyst, alkyne, base (e.g., triethylamine), solvent (e.g., THF), inert atmosphere.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted derivatives.

    Coupling Products: Formation of biaryl or aryl-alkyne compounds.

Scientific Research Applications

4-(5-Bromo-2-furanyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-furanyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through various binding interactions. The presence of the bromine atom and the furan ring can influence the compound’s binding affinity and selectivity for its target. Additionally, the pyridine ring can participate in hydrogen bonding and π-π stacking interactions, further modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-(5-Bromo-2-methylpyridin-3-yl)furan: Similar structure but with a methyl group instead of a furan ring.

    4-(5-Bromo-2-furanyl)quinoline: Contains a quinoline ring instead of a pyridine ring.

    4-(5-Bromo-2-furanyl)benzene: Contains a benzene ring instead of a pyridine ring.

Uniqueness

4-(5-Bromo-2-furanyl)pyridine is unique due to the combination of the pyridine and furan rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with diverse applications in various fields.

Properties

CAS No.

55484-32-7

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

IUPAC Name

4-(5-bromofuran-2-yl)pyridine

InChI

InChI=1S/C9H6BrNO/c10-9-2-1-8(12-9)7-3-5-11-6-4-7/h1-6H

InChI Key

DFWGKXSKJRZIIX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC=C(O2)Br

Origin of Product

United States

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